molecular formula C14H9BrN2 B2698317 2-Bromo-4-phenylquinazoline CAS No. 354574-58-6

2-Bromo-4-phenylquinazoline

Cat. No.: B2698317
CAS No.: 354574-58-6
M. Wt: 285.144
InChI Key: JPIYIAGTHDVLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-phenylquinazoline is a chemical compound belonging to the quinazoline family. This compound has garnered significant attention in scientific research due to its potential biological activity and diverse applications. Quinazoline derivatives are known for their wide range of biological activities, making them valuable in various fields of study .

Scientific Research Applications

2-Bromo-4-phenylquinazoline has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.

    Biology: This compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

    Medicine: Quinazoline derivatives, including this compound, have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: These compounds are used in the development of new materials and as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-phenylquinazoline is the Bromodomain-containing protein 4 (BRD4), a type of epigenetic reader . BRD4 specifically binds to acetylated lysine residues of histones and has emerged as an attractive therapeutic target for various diseases, including cancer, cardiac remodeling, and heart failure .

Mode of Action

This compound interacts with BRD4 by binding to it at the molecular and cellular levels . This interaction results in the inhibition of BRD4, which in turn leads to a decrease in the expression of downstream targets such as c-MYC .

Biochemical Pathways

The action of this compound affects the TGF-β1/Smad2/3 signaling pathway . The inhibition of BRD4 by this compound leads to the suppression of this pathway, which is associated with the reduction of cardiac fibrosis .

Pharmacokinetics

Similar quinazoline derivatives have been found to have good pharmacokinetic properties and low cytotoxicity

Result of Action

The result of this compound’s action is the effective alleviation of cardiac fibrosis both in vitro and in vivo . This is associated with the reduction in the expression of the downstream target c-MYC and the inhibition of the TGF-β1/Smad2/3 signaling pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions and altered pharmacokinetics Additionally, factors such as pH, temperature, and the presence of certain enzymes or proteins can also affect the action of this compound

Safety and Hazards

While specific safety and hazard information for 2-Bromo-4-phenylquinazoline was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Future Directions

Quinazoline derivatives, including 2-Bromo-4-phenylquinazoline, continue to attract interest due to their diverse biological activities. Future research may focus on designing and synthesizing new derivatives or analogues to treat various diseases . Additionally, the development of more efficient and environmentally friendly synthesis methods may also be a focus of future research .

Preparation Methods

The synthesis of 2-Bromo-4-phenylquinazoline can be achieved through several methods. One common approach involves the reaction of 2-aminobenzonitrile with bromobenzene in the presence of a suitable catalyst. This reaction typically occurs under reflux conditions with a solvent such as ethanol or acetonitrile . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial production methods for quinazoline derivatives often involve metal-catalyzed reactions, phase-transfer catalysis, and ultrasound-promoted reactions . These methods are designed to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

2-Bromo-4-phenylquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: Quinazoline derivatives can undergo oxidation to form quinazolinones or reduction to yield dihydroquinazolines.

    Cycloaddition Reactions: These reactions involve the formation of new ring structures, often using reagents like azides or alkynes.

Common reagents used in these reactions include palladium catalysts, sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2-Bromo-4-phenylquinazoline can be compared with other quinazoline derivatives such as:

    2-(4-bromophenyl)-quinazolin-4(3H)-one: This compound also exhibits significant biological activity, including α-glucosidase inhibitory activity.

    2-(4-chlorophenyl)-quinazolin-4(3H)-one: Similar to the brominated derivative, this compound has shown potential in various biological assays.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other quinazoline derivatives .

Properties

IUPAC Name

2-bromo-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIYIAGTHDVLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.